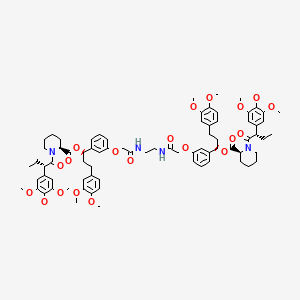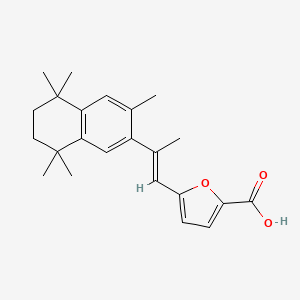
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGN 192171 is a biochemical.
Scientific Research Applications
1. Medical Imaging and CNS Disease Treatment
The retinoid X receptor (RXR) partial agonist, synthesized from 2-furancarboxylic acid derivatives, demonstrates potential for treating central nervous system (CNS) diseases like Alzheimer's and Parkinson's. A study used carbon-11-labeled versions of these compounds for positron emission tomography (PET) imaging, suggesting their distribution to the brain and potential as CNS disease treatment candidates (Shibahara et al., 2017).
2. Development of Selective Synthetic Retinoids
Synthetic retinoids developed from 2-furancarboxylic acid derivatives demonstrate selectivity for retinoic acid receptor (RAR) and retinoid X receptor (RXR) subtypes. These retinoids are used for treating various diseases due to their conformational restriction and selective activation of nuclear receptors (Dawson & Zhang, 2002).
3. Biobased Chemical Production
Furan carboxylic acids, synthesized from 2-furancarboxylic acid derivatives, are promising biobased building blocks in pharmaceutical and polymer industries. Studies show efficient enzymatic synthesis pathways, highlighting their potential as sustainable chemical sources (Jia et al., 2019).
4. Potential in Anticancer Agents
Certain derivatives of 2-furancarboxylic acid exhibit significant anticancer activity. Research on compounds like 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1-b]furan shows promising results against various human cancer cell lines, suggesting a potential role in cancer treatment (Srivastava et al., 2006).
5. Synthesis of Antimicrobial Agents
Research indicates that novel furancarboxylic acids isolated from fungi show antimicrobial activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds, derived from 2-furancarboxylic acid, could be valuable in developing new antimicrobial agents (Chang et al., 2020).
properties
CAS RN |
158200-61-4 |
|---|---|
Product Name |
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)- |
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C23H28O3/c1-14(11-16-7-8-20(26-16)21(24)25)17-13-19-18(12-15(17)2)22(3,4)9-10-23(19,5)6/h7-8,11-13H,9-10H2,1-6H3,(H,24,25)/b14-11+ |
InChI Key |
CCORXZBJYDJXFA-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1/C(=C/C3=CC=C(O3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(O3)C(=O)O)C)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(O3)C(=O)O)C)C(CCC2(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AGN 192171; AGN-192171; AGN192171 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



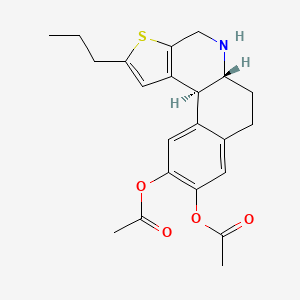
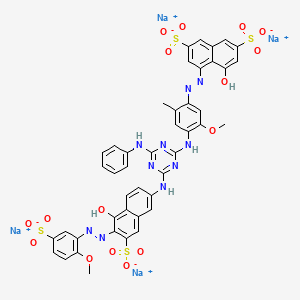
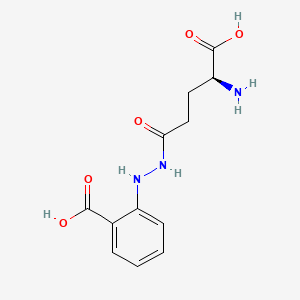
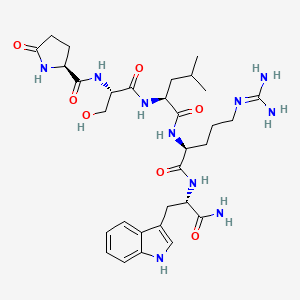
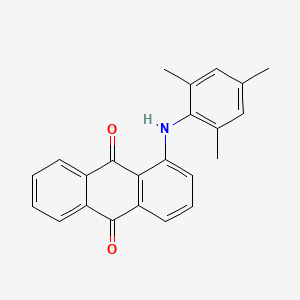
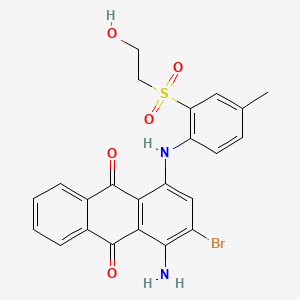
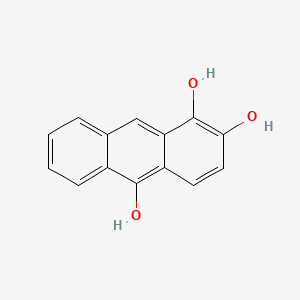
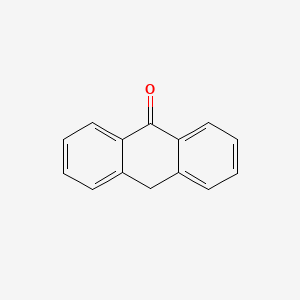
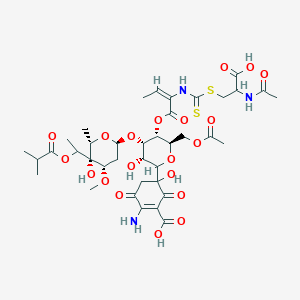
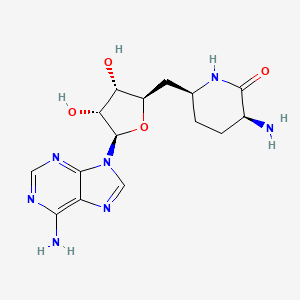
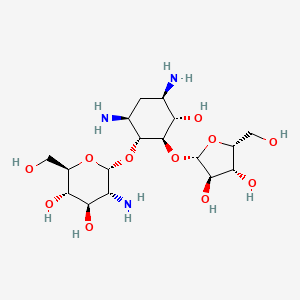
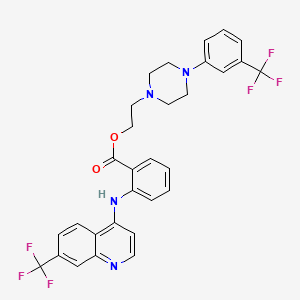
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)
